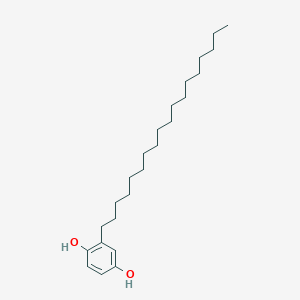

2-Octadecylhydroquinone

説明

Contextualizing 2-Octadecylhydroquinone within Phenolic Compound Research

2-Octadecylhydroquinone belongs to the extensive class of chemical structures known as phenolic compounds. nih.gov These compounds are defined by an aromatic ring that has one or more hydroxyl groups attached. nih.gov This fundamental structure, a hydroxyl group on an aromatic ring, is the basis for the antioxidant properties seen in many of these molecules. researchgate.net 2-Octadecylhydroquinone is a derivative of hydroquinone (B1673460), which has two hydroxyl groups on its benzene (B151609) ring. researchgate.net

The key feature of 2-Octadecylhydroquinone is the addition of a long alkyl chain, the octadecyl group, to the hydroquinone base. This modification, known as alkylation, significantly alters the molecule's properties, most notably by increasing its lipophilicity, or its ability to dissolve in fats, oils, and lipids. This enhanced lipophilicity is a critical area of investigation in phenolic compound research, as it allows for the targeted application of these molecules in non-aqueous environments, such as within cell membranes or in lipid-based industrial products. scilit.comwikipedia.org The study of 2-Octadecylhydroquinone and similar alkylated phenols helps researchers understand how chain length and structure influence antioxidant effectiveness and interaction with biological systems. scilit.com

Historical Perspectives and Evolution of Research on Alkylhydroquinones

The study of hydroquinones has a significant history, initially driven by their utility as antioxidants in industrial applications and as developing agents in photography. wikipedia.org Research into the specific subclass of alkylhydroquinones has been a natural progression, focusing on the structure-activity relationships of these modified phenols. researchgate.net Early studies demonstrated that the antioxidant capacity of alkylphenols was dependent on the characteristics and placement of the alkyl groups on the aromatic ring.

The evolution of this research field has been closely tied to advancements in analytical technology. The synthesis of a variety of alkylhydroquinones with different chain lengths has enabled systematic investigation into how lipophilicity impacts their antioxidant capabilities in diverse systems. scilit.com More recently, the field has moved beyond just measuring general antioxidant activity. Modern research employs sophisticated analytical methods and computational modeling to explore the specific mechanisms of action, such as their ability to inhibit lipid peroxidation and their interactions with biological membranes. nih.gov Cytotoxic alkyl hydroquinone compounds have been isolated from numerous plants and have a long history of medicinal use in Asia. nih.gov

Significance of the Octadecyl Moiety in Chemical and Biological Contexts

The octadecyl moiety is a long alkyl chain composed of eighteen carbon atoms. hawach.com When attached to the hydroquinone molecule, it confers a high degree of hydrophobicity (water-repelling nature). This long chain is comparable in length to the fatty acid tails of phospholipids (B1166683) that are the primary components of cell membranes. mdpi.comcgmartini.nl

In biological systems, this structural similarity is highly significant. The octadecyl chain enables 2-Octadecylhydroquinone to anchor within the lipid bilayer of cell membranes. mdpi.com This localization positions the antioxidant hydroquinone head group at or near the membrane surface, where it can effectively protect membrane lipids from oxidative damage initiated by aqueous-phase radicals. The alkyl tails of the alcohol are fully immersed in the hydrophobic region of the lipid acyl chains. mdpi.com

From a chemical standpoint, the octadecyl group makes the compound more soluble in oils and nonpolar solvents, which is advantageous for its use as an antioxidant in lubricants and other lipid-based formulations. scilit.comwikipedia.org The length of the alkyl chain can influence the physicochemical properties of molecules. nih.govmdpi.comnih.gov The presence of long-chain substituents can also impact the physical properties of materials, such as polymers. redalyc.org

Interactive Data Tables

Table 1: Comparison of Alkylhydroquinone Efficacy

This table presents a comparison of the inhibitory concentrations (IC50 and EC50) of an alkylhydroquinone, 10'(Z)-heptadecenylhydroquinone [HQ17(1)], against hydroquinone (HQ) in different biological assays. Lower values indicate greater potency.

| Compound | Assay | IC50 / EC50 (μM) | Source |

| HQ17(1) | Tyrosinase Inhibition | 37 | acs.org, researchgate.net |

| Hydroquinone (HQ) | Tyrosinase Inhibition | 70 | acs.org, researchgate.net |

| HQ17(1) | Melanin (B1238610) Production Inhibition | 40 | acs.org, researchgate.net |

| Hydroquinone (HQ) | Melanin Production Inhibition | 124 | acs.org, researchgate.net |

特性

CAS番号 |

1706-70-3 |

|---|---|

分子式 |

C24H42O2 |

分子量 |

362.6 g/mol |

IUPAC名 |

2-octadecylbenzene-1,4-diol |

InChI |

InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-23(25)19-20-24(22)26/h19-21,25-26H,2-18H2,1H3 |

InChIキー |

GDOYYIKTCYJSRI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |

正規SMILES |

CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |

他のCAS番号 |

1706-70-3 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Octadecylhydroquinone

Established Synthetic Routes to 2-Octadecylhydroquinone

The introduction of a long alkyl chain, such as an octadecyl group, onto a hydroquinone (B1673460) scaffold presents unique synthetic challenges, primarily concerning regioselectivity and reaction efficiency. Various methodologies have been developed to address these challenges, ranging from classical acid-catalyzed alkylations to more sophisticated approaches.

The most common approach for synthesizing 2-Octadecylhydroquinone is through the direct alkylation of hydroquinone. This typically involves a Friedel-Crafts alkylation reaction where hydroquinone is reacted with an octadecyl-containing electrophile, such as 1-octadecene (B91540) or 1-chlorooctadecane. wikipedia.org The reaction is generally promoted by a Lewis or Brønsted acid catalyst.

The choice of catalyst and reaction conditions plays a crucial role in the outcome of the alkylation. Common catalysts include sulfuric acid, phosphoric acid, and Lewis acids like aluminum chloride. google.comgoogle.com The reactivity of hydroquinone's hydroxyl groups makes it susceptible to both C-alkylation (on the aromatic ring) and O-alkylation (on the hydroxyl groups). researchgate.net Controlling the regioselectivity to favor the desired 2-substituted product over other isomers (e.g., 2,5-disubstituted or O-alkylated products) is a key challenge. The reaction conditions, such as temperature and solvent, are optimized to maximize the yield of the mono-alkylated product. For instance, using an excess of hydroquinone can favor mono-alkylation.

A general representation of the Friedel-Crafts alkylation of hydroquinone with 1-octadecene is shown below:

Figure 1: Friedel-Crafts alkylation of hydroquinone with 1-octadecene.

Achieving regioselectivity in the synthesis of 2-Octadecylhydroquinone, where the octadecyl group is specifically introduced at the C2 position of the hydroquinone ring, is a significant synthetic goal. While direct Friedel-Crafts alkylation can lead to a mixture of products, several strategies have been explored to enhance regioselectivity.

One approach involves the use of directing groups or specific catalyst systems that favor substitution at a particular position. For instance, the inherent electronic properties of the hydroquinone ring, influenced by the two hydroxyl groups, direct incoming electrophiles to the ortho and para positions. However, controlling substitution to achieve a single isomer requires careful selection of reagents and conditions.

An alternative method for the regioselective synthesis of 2-alkyl-hydroquinones involves a multi-step process starting from 1,4-cyclohexanedione. erowid.org This method proceeds via an aldol (B89426) condensation with an appropriate aldehyde (in this case, octadecanal) followed by aromatization to yield the 2-alkylated hydroquinone. erowid.org This approach avoids the direct alkylation of the hydroquinone ring and can offer higher regioselectivity.

| Method | Starting Materials | Key Features | Potential Outcome for 2-Octadecylhydroquinone |

| Directed Friedel-Crafts Alkylation | Hydroquinone, 1-Octadecene/1-Chlorooctadecane | Use of specific catalysts and conditions to favor ortho-alkylation. | Formation of 2-Octadecylhydroquinone with improved selectivity over other isomers. |

| 1,4-Cyclohexanedione Route | 1,4-Cyclohexanedione, Octadecanal | Aldol condensation followed by aromatization. | Potentially high regioselectivity for the 2-substituted product. |

| Photoenzymatic Alkylation | Hydroquinone, Octadecyl-radical precursor | Biocatalyst-controlled regioselective C-H alkylation. | A novel, "green" approach to achieving high regioselectivity, though specific application to 2-octadecylhydroquinone needs further research. nih.gov |

Table 1: Comparison of regioselective synthesis approaches for 2-alkylhydroquinones.

Recent research has focused on the development of novel catalyst systems to improve the efficiency, selectivity, and environmental footprint of 2-Octadecylhydroquinone synthesis. These include solid acid catalysts, ionic liquids, and biocatalysts.

Solid Acid Catalysts: Materials such as zeolites, clays, and supported acids are being explored as heterogeneous catalysts for Friedel-Crafts alkylation. masterorganicchemistry.com These catalysts offer advantages in terms of ease of separation from the reaction mixture, reusability, and potentially higher selectivity due to shape-selective catalysis within their porous structures.

Ionic Liquids: Ionic liquids have been investigated as both solvents and catalysts for alkylation reactions. researchgate.net Their unique properties, such as low vapor pressure and tunable acidity, can lead to improved reaction control and selectivity in the synthesis of alkylated hydroquinones. researchgate.net

Biocatalysts: The use of enzymes, such as laccases or engineered photoenzymes, represents a green and highly selective approach to the synthesis of substituted phenols. nih.gov While still an emerging area, biocatalysis holds promise for the regioselective synthesis of 2-Octadecylhydroquinone under mild conditions.

| Catalyst Type | Examples | Advantages in 2-Octadecylhydroquinone Synthesis |

| Solid Acid Catalysts | Zeolites, Montmorillonite clays, Sulfated zirconia | Reusability, reduced waste, potential for shape selectivity. |

| Ionic Liquids | SO3H-functionalized ionic liquids | Tunable acidity, non-volatile, can act as both solvent and catalyst. |

| Biocatalysts | Laccases, Photoenzymes | High regioselectivity, mild reaction conditions, environmentally benign. |

Table 2: Novel catalyst systems for the synthesis of 2-Octadecylhydroquinone.

Design and Synthesis of 2-Octadecylhydroquinone Derivatives

The chemical versatility of 2-Octadecylhydroquinone allows for the synthesis of a wide range of derivatives with tailored properties. Modifications can be made to the hydroxyl groups or the octadecyl chain to suit specific research applications.

The two hydroxyl groups on the hydroquinone ring are primary sites for chemical modification. Common reactions include etherification and esterification, which can alter the compound's solubility, reactivity, and electronic properties.

Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides or other electrophiles in the presence of a base. For example, the synthesis of 2-sec-octadecylhydroquinone dimethyl ether has been reported. prepchem.com This modification can be used to protect the hydroxyl groups or to introduce new functionalities.

Esterification: Esters of 2-Octadecylhydroquinone can be prepared by reacting it with carboxylic acids, acid chlorides, or anhydrides. pressbooks.pubchemguide.co.uk The Fischer esterification, using a carboxylic acid and an acid catalyst, is a common method. masterorganicchemistry.com Alternatively, more reactive acylating agents like acyl chlorides can be used for a more rapid and often irreversible reaction. libretexts.org The resulting esters may have applications as pro-drugs or in materials science. The Steglich esterification offers a mild method for converting sterically hindered alcohols. organic-chemistry.org

| Modification | Reagents | Resulting Functional Group | Potential Application of Derivative |

| Etherification | Alkyl halides (e.g., methyl iodide), Base | Ether (-OR) | Protection of hydroxyl groups, introduction of new functionalities. |

| Esterification | Carboxylic acids/Acid chlorides/Anhydrides, Acid catalyst (for acids) | Ester (-O-C=O-R) | Pro-drugs, materials with altered electronic properties. |

Table 3: Common modifications of the hydroxyl groups of 2-Octadecylhydroquinone.

The long octadecyl chain provides another avenue for chemical modification, allowing for the introduction of additional functional groups. This can lead to the creation of bifunctional molecules with unique properties.

A common strategy for functionalizing the octadecyl chain would be to start with a precursor that already contains a functional group, such as an alkene or a halide, at a specific position on the chain. For example, if 1-octadecene is used in the initial alkylation, the terminal double bond could be a handle for further reactions.

Functionalization of a Terminal Alkene: If 2-(octadec-17-en-1-yl)hydroquinone were synthesized, the terminal alkene could undergo a variety of transformations, including:

Oxidation: Cleavage of the double bond to form a carboxylic acid or an aldehyde.

Hydrofunctionalization: Addition of groups such as -OH, -NH2, or halogens across the double bond. nih.gov

Metathesis: Reaction with other alkenes to form new carbon-carbon bonds.

These modifications would allow for the attachment of a wide range of functionalities, such as polar groups to alter solubility, or reactive handles for conjugation to other molecules or surfaces. The development of catalytic systems for the multi-site programmable functionalization of alkenes opens up further possibilities for creating complex derivatives. thieme.de

Synthesis of Conjugates and Polymeric Forms of 2-Octadecylhydroquinone

The functionalization of 2-octadecylhydroquinone to create conjugates and polymeric materials expands its applications, particularly in material science and photographic processes. The long alkyl chain imparts unique solubility and organizational properties, while the hydroquinone moiety provides the reactive or redox-active center.

One notable area of application is in the formation of thermotropic rigid-rod polyesters. For instance, poly(2-n-alkyl-1,4-phenylene terephthalate)s, where the alkyl group can be octadecyl, have been synthesized. The synthesis involves the acylation of 2-octadecylhydroquinone, followed by a Clemmensen hydrogenation to produce the final monomer, which is then polymerized. electronicsandbooks.com Nuclear Magnetic Resonance (NMR) analysis is crucial to confirm that no isomerization occurs during the acylation step and to verify substitution at the 2,5-positions. electronicsandbooks.com These polymers exhibit liquid crystalline behavior, with the nature of the mesophase (nematic or layered) being dependent on the length of the n-alkyl side chain. electronicsandbooks.com

In the field of photographic chemistry, derivatives of 2-octadecylhydroquinone serve as specialized agents. For example, 2-octadecylhydroquinone-5-sulfonate has been utilized as a development accelerator. scribd.com The synthesis of such sulfonated conjugates introduces water-solubility to the otherwise hydrophobic molecule, allowing it to function effectively in aqueous photographic emulsions. Furthermore, polymeric couplers, which can be derived from hydroquinone structures, are integral components in color photography for dye formation. scribd.com

The synthesis of these derivatives often involves standard organic transformations tailored to the specific properties of the long-chain hydroquinone.

Table 1: Examples of 2-Octadecylhydroquinone Derivatives and Polymeric Forms

| Derivative/Polymer | Synthetic Precursor(s) | Key Reaction Type(s) | Application Area |

|---|---|---|---|

| Poly(2-octadecyl-1,4-phenylene terephthalate) | 2-Octadecylhydroquinone, Terephthaloyl chloride | Acylation, Hydrogenation, Polymerization | Liquid Crystals, Material Science |

| 2-Octadecylhydroquinone-5-sulfonate | 2-Octadecylhydroquinone | Sulfonation | Photographic Development |

Green Chemistry Principles in 2-Octadecylhydroquinone Synthesis

The application of green chemistry principles to the synthesis of 2-octadecylhydroquinone and its derivatives is essential for minimizing environmental impact and improving the sustainability of chemical manufacturing. numberanalytics.com These principles address challenges such as the use of hazardous solvents, generation of waste, and high energy consumption. pharmafeatures.com

Solvent-Free and Environmentally Benign Reaction Conditions

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which can be toxic and contribute to environmental pollution. dergipark.org.trscispace.com Adopting solvent-free reaction conditions is a cornerstone of green synthesis. Techniques such as mechanochemistry (e.g., grinding or ball-milling) can provide the necessary energy to initiate reactions without a liquid medium, reducing waste and simplifying product work-up. pharmafeatures.com For the synthesis of long-chain alkylated hydroquinones, which may involve Friedel-Crafts alkylation or acylation-reduction routes, eliminating hazardous solvents like nitrobenzene (B124822) or chlorinated hydrocarbons is a key goal. Microwave-assisted synthesis is another energy-efficient method that can accelerate reactions under solvent-free conditions, often leading to higher yields and shorter reaction times. ijarsct.co.in

Utilization of Sustainable Catalysts in Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways that are more efficient and less wasteful than stoichiometric reactions. pharmafeatures.com In the context of synthesizing alkylated hydroquinones, replacing traditional Lewis acid catalysts (like AlCl₃), which generate significant amounts of corrosive and toxic waste, is a priority.

Sustainable alternatives include:

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or clays, can drive Friedel-Crafts type reactions. They are easily separated from the reaction mixture, can often be regenerated and reused, and reduce the production of waste streams. pharmafeatures.com

Biocatalysts: Enzymes offer high selectivity under mild conditions (ambient temperature and pressure, neutral pH), potentially reducing energy consumption and the formation of byproducts.

Transition Metal Catalysts: Palladium-based catalysts, for example, are used in various cross-coupling and oxidation reactions. nih.gov Developing systems where the catalyst can be efficiently recovered and reused is key to their sustainability. For instance, palladium-cerium oxide (Pd/CeO₂) catalysts have shown promise in oxidative carbonylation reactions, demonstrating how catalyst support can enhance reactivity and stability. rsc.org Cobalt complexes, such as Co(thd)₂, have also been identified as superior catalysts for certain oxidation reactions compared to more traditional catalysts. researchgate.net

Efficiency and Atom Economy in Synthetic Protocols

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comibchem.com Reactions with low atom economy generate significant waste. rsc.org

For the synthesis of 2-octadecylhydroquinone, the choice of synthetic route has a major impact on its atom economy:

Addition Reactions: These reactions, such as the direct addition of an alkene to hydroquinone, are inherently 100% atom-economical as all reactant atoms are incorporated into the final product. rsc.org

Substitution Reactions: Friedel-Crafts alkylation, a common method, is less atom-economical because it generates byproducts (e.g., HCl).

Rearrangement Reactions: These are, by definition, 100% atom-economical. rsc.org

The ideal synthetic protocol maximizes atom economy by favoring addition and rearrangement reactions over substitution and elimination reactions. rsc.org For example, a catalytic route that directly couples hydroquinone with an octadecyl-containing reactant would be preferable to a multi-step synthesis involving protective groups and stoichiometric reagents. Improving atom economy not only reduces waste but also lowers production costs and conserves raw materials. numberanalytics.com

Table 2: Green Chemistry Approaches in Synthesis

| Green Chemistry Principle | Traditional Method | Green Alternative | Benefit |

|---|---|---|---|

| Reaction Conditions | Use of volatile organic solvents (VOCs) | Solvent-free synthesis (mechanochemistry, microwave) | Reduced toxic waste, lower energy use, simpler purification |

| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃) | Reusable heterogeneous catalysts (zeolites), biocatalysts | Minimized catalyst waste, increased selectivity, milder conditions |

| Atom Economy | Multi-step synthesis with stoichiometric reagents | Catalytic addition or rearrangement reactions | Higher efficiency, less byproduct waste, conservation of resources |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Octadecylhydroquinone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a powerful tool for elucidating the molecular framework of 2-Octadecylhydroquinone by providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial structural assessment of 2-Octadecylhydroquinone. The chemical shifts in the ¹H NMR spectrum reveal the electronic environment of the protons. The aromatic protons on the hydroquinone (B1673460) ring are expected to appear in the downfield region, typically between 6.0 and 7.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons of the long octadecyl chain will resonate in the upfield region, with the methylene (B1212753) groups appearing as a broad multiplet around 1.2-1.6 ppm and the terminal methyl group resonating at approximately 0.9 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbon atoms in the hydroquinone ring and the octadecyl side chain. The carbons of the hydroquinone ring attached to the hydroxyl groups are expected to resonate at lower field strengths (around 150 ppm), while the other aromatic carbons will appear at higher field strengths. hmdb.cabmrb.ioresearchgate.net The numerous methylene carbons of the octadecyl chain will produce a cluster of signals in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Octadecylhydroquinone

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 6.8 | 115 - 120 |

| Aromatic C-OH | - | 145 - 152 |

| Aromatic C-Alkyl | - | 125 - 130 |

| CH₂ (alpha to ring) | 2.4 - 2.6 | 29 - 31 |

| (CH₂)₁₅ | 1.2 - 1.4 | 22 - 30 |

| CH₂ (penultimate) | 1.4 - 1.6 | 31 - 33 |

| CH₃ | 0.8 - 0.9 | 14 - 15 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To establish the precise connectivity of the atoms within 2-Octadecylhydroquinone, two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.com

Correlation SpectroscopY (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For 2-Octadecylhydroquinone, COSY spectra would show correlations between adjacent protons in the aromatic ring and along the octadecyl chain, confirming their connectivity. sdsu.eduresearchgate.netuvic.ca

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.nethmdb.cacolumbia.edu This is crucial for assigning the specific ¹³C signals to their corresponding protons, for instance, linking the aromatic proton signals to their respective carbon signals in the hydroquinone ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.comresearchgate.netcolumbia.edu This technique is instrumental in confirming the attachment point of the octadecyl chain to the hydroquinone ring by showing a correlation between the protons on the alpha-methylene group of the chain and the carbons in the aromatic ring.

While solution-state NMR provides detailed information about the molecule in a dissolved state, solid-state NMR (ssNMR) is essential for characterizing 2-Octadecylhydroquinone in its solid form. This is particularly important for studying polymorphism, where the compound may exist in different crystalline structures, or for analyzing amorphous forms. researchgate.netrsc.org Solid-state ¹³C NMR can reveal differences in the local chemical environment of the carbon atoms arising from different packing arrangements in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of 2-Octadecylhydroquinone through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of 2-Octadecylhydroquinone with a high degree of accuracy. nih.govbiorxiv.orgu-pec.fr This precise mass measurement allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. The high resolution can distinguish between compounds with the same nominal mass but different elemental formulas.

Interactive Data Table: Theoretical HRMS Data for 2-Octadecylhydroquinone

| Formula | Calculated Exact Mass | Ion Type |

| C₂₄H₄₂O₂ | 362.3185 | [M+H]⁺ |

| C₂₄H₄₂O₂ | 385.3004 | [M+Na]⁺ |

| C₂₄H₄₁O₂ | 361.3106 | [M-H]⁻ |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. wikipedia.orgnationalmaglab.orgyoutube.com In an MS/MS experiment, the molecular ion of 2-Octadecylhydroquinone is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern provides a "fingerprint" of the molecule and reveals key structural information. For 2-Octadecylhydroquinone, characteristic fragmentation would likely involve the cleavage of the octadecyl chain and fragmentation of the hydroquinone ring. The fragmentation of long-chain alkyl groups often results in a series of losses of CₙH₂ₙ₊₁ units. The study of fragmentation behavior of similar compounds like hydroquinone glycosides shows characteristic cleavages that can help in interpreting the spectra of 2-Octadecylhydroquinone. nih.gov

A plausible fragmentation pathway for protonated 2-Octadecylhydroquinone ([M+H]⁺) would involve the loss of the octadecyl chain as an alkene, resulting in a prominent fragment ion corresponding to the protonated hydroquinone moiety. Further fragmentation of the hydroquinone ring could also be observed. Analysis of these fragmentation patterns is essential for confirming the structure of the molecule and distinguishing it from its isomers.

Hyphenated Techniques (e.g., LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful hyphenated technique for the analysis of 2-Octadecylhydroquinone and its derivatives. This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection provided by mass spectrometry. This combination is particularly advantageous for assessing the purity of synthesized 2-Octadecylhydroquinone and for analyzing its presence in complex mixtures.

In a typical LC-MS analysis, a reversed-phase HPLC column, such as a C18 column, is employed to separate 2-Octadecylhydroquinone from potential impurities, starting materials (e.g., hydroquinone, 1-octadecene), and byproducts. The separation is based on the differential partitioning of the analytes between the stationary phase and a mobile phase gradient, commonly consisting of water and an organic solvent like acetonitrile (B52724) or methanol. Due to its long octadecyl chain, 2-Octadecylhydroquinone is highly nonpolar and thus exhibits strong retention on a C18 column, allowing for excellent separation from more polar impurities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for 2-Octadecylhydroquinone, typically operating in negative ion mode to deprotonate the phenolic hydroxyl groups, yielding a prominent [M-H]⁻ ion. The high-resolution mass analysis provides an accurate mass measurement, confirming the elemental composition. For enhanced selectivity and quantitative analysis, tandem mass spectrometry (MS/MS) can be utilized. In this mode, the [M-H]⁻ precursor ion is selected and subjected to collision-induced dissociation (CID), generating characteristic product ions that serve as a structural fingerprint for unequivocal identification.

The purity of a 2-Octadecylhydroquinone sample can be determined by integrating the peak area of the analyte in the chromatogram and comparing it to the total area of all detected peaks. LC-MS is also invaluable for the analysis of 2-Octadecylhydroquinone in various matrices, such as reaction mixtures or biological samples, where it can be identified and quantified even at trace levels. The development of a validated LC-MS/MS method is crucial for accurate and reliable quantitative studies. nih.govsemanticscholar.orgnih.govnih.govplos.org

Table 1: Representative LC-MS Parameters for the Analysis of 2-Octadecylhydroquinone

| Parameter | Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Gradient elution, e.g., starting with 70% B, increasing to 100% B |

| Flow Rate | 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion [M-H]⁻ | Calculated m/z for C₂₄H₄₁O₂⁻ |

| MS/MS Transitions | Specific precursor-to-product ion transitions for quantification |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the molecular structure of 2-Octadecylhydroquinone by probing the vibrational modes of its constituent chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for the structural elucidation of 2-Octadecylhydroquinone by identifying its key functional groups. The FTIR spectrum of this compound is characterized by a combination of absorptions arising from the hydroquinone ring and the long aliphatic octadecyl chain.

The most prominent features in the FTIR spectrum are the absorptions related to the hydroxyl (-OH) groups of the hydroquinone moiety. A broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is characteristic of O-H stretching vibrations involved in intermolecular hydrogen bonding. docbrown.infoorgchemboulder.com The C-O stretching vibrations of the phenolic hydroxyl groups give rise to strong bands in the 1200-1260 cm⁻¹ region.

The aromatic nature of the hydroquinone ring is confirmed by the presence of C=C stretching vibrations within the ring, which appear as a series of sharp bands in the 1500-1600 cm⁻¹ range. vscht.cz The C-H stretching vibrations of the aromatic ring are typically observed as weaker bands just above 3000 cm⁻¹.

The long octadecyl chain contributes significantly to the FTIR spectrum. Strong, sharp absorption bands in the 2850-2960 cm⁻¹ region are characteristic of the symmetric and asymmetric C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups. vscht.czpressbooks.pub Additionally, the C-H bending (scissoring) vibrations of the methylene groups are found around 1465 cm⁻¹. vscht.cz The collective set of these absorption bands provides a unique "vibrational fingerprint" for 2-Octadecylhydroquinone, allowing for its unambiguous identification. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for 2-Octadecylhydroquinone

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3500 (broad) | O-H stretch | Phenolic -OH (hydrogen-bonded) |

| 3000-3100 (weak) | C-H stretch | Aromatic C-H |

| 2850-2960 (strong, sharp) | C-H stretch | Aliphatic -CH₂, -CH₃ |

| 1500-1600 (multiple sharp bands) | C=C stretch | Aromatic ring |

| ~1465 | C-H bend (scissoring) | Aliphatic -CH₂ |

| 1200-1260 (strong) | C-O stretch | Phenolic C-O |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as an excellent complementary technique to FTIR for the structural characterization of 2-Octadecylhydroquinone. While FTIR measures the absorption of infrared radiation, Raman spectroscopy is a light-scattering technique that detects vibrational modes that induce a change in the polarizability of a molecule. Consequently, vibrational modes that are weak or inactive in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For 2-Octadecylhydroquinone, the symmetric vibrations of the aromatic ring, particularly the ring breathing modes, are expected to produce strong and sharp signals in the Raman spectrum. researchgate.netrsc.org These are often found in the fingerprint region of the spectrum and are highly characteristic of the substituted benzene (B151609) ring. The C=C stretching vibrations of the aromatic ring also give rise to prominent bands, typically around 1600 cm⁻¹. researchgate.net

In contrast to the strong signals for the polar O-H and C-O bonds in the FTIR spectrum, these vibrations are generally weak in the Raman spectrum. However, the nonpolar C-C and C-H bonds of the long octadecyl chain produce distinct Raman signals. The C-H stretching vibrations of the aliphatic chain are observed in the 2800-3000 cm⁻¹ region, and various bending and twisting modes of the methylene groups appear at lower wavenumbers. mdpi.com The symmetric C-C stretching of the alkyl chain also contributes to the Raman spectrum. The combination of FTIR and Raman data provides a more complete picture of the vibrational properties of 2-Octadecylhydroquinone. iarjset.com

Table 3: Expected Prominent Raman Shifts for 2-Octadecylhydroquinone

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2800-3000 | C-H stretch | Aliphatic -CH₂, -CH₃ |

| ~1600 | C=C stretch | Aromatic ring |

| ~1180 | C-H bend | Aromatic C-H |

| ~1000-1100 | C-C stretch | Aliphatic chain |

| ~830 | Ring breathing | Substituted benzene ring |

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy, particularly in situ FTIR, is a powerful process analytical technology (PAT) tool for real-time monitoring of the synthesis of 2-Octadecylhydroquinone. xjtu.edu.cnnih.gov By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously acquired, providing valuable kinetic and mechanistic information. youtube.com

For instance, in the synthesis of 2-Octadecylhydroquinone via the Friedel-Crafts alkylation of hydroquinone with 1-octadecene (B91540), in situ FTIR can track the progress of the reaction by monitoring the consumption of reactants and the formation of the product. The disappearance of the C=C stretching band of 1-octadecene and the appearance of the characteristic bands of the substituted hydroquinone product can be followed over time. This allows for precise determination of the reaction endpoint, optimization of reaction conditions (e.g., temperature, catalyst loading), and detection of any potential intermediates or side products. nih.gov This real-time analysis helps to ensure reaction efficiency, consistency, and safety. xjtu.edu.cn

Electronic Spectroscopy (UV-Vis, Fluorescence, VUV) for Electronic Structure and Optical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of 2-Octadecylhydroquinone by probing the electronic transitions between molecular orbitals. The chromophore responsible for UV absorption in this molecule is the hydroquinone ring. The long, saturated octadecyl chain is an auxochrome and does not possess a chromophore that absorbs in the typical UV-Vis range (200-800 nm); therefore, it has a negligible effect on the position of the absorption maxima (λmax).

The UV-Vis spectrum of 2-Octadecylhydroquinone in a non-polar solvent is expected to be very similar to that of hydroquinone itself. It will typically exhibit two main absorption bands corresponding to π → π* transitions within the benzene ring. nih.gov The first, more intense band (the E-band) appears at a shorter wavelength, while the second, less intense band (the B-band) is observed at a longer wavelength, often showing some vibrational fine structure. For dihydroxybenzene derivatives, these bands are typically observed around 220-230 nm and 290-300 nm, respectively.

The position and intensity of these absorption bands can be influenced by the solvent, a phenomenon known as solvatochromism. nih.gov In polar, protic solvents, hydrogen bonding with the hydroxyl groups can lead to shifts in the absorption maxima. Generally, an increase in solvent polarity can cause a bathochromic (red) shift or a hypsochromic (blue) shift depending on the relative stabilization of the ground and excited states. semanticscholar.org

Table 4: Typical UV-Vis Absorption Data for the Hydroquinone Chromophore

| Solvent (example) | λmax, 1 (nm) | λmax, 2 (nm) | Electronic Transition |

|---|---|---|---|

| Hexane | ~225 | ~293 | π → π |

| Ethanol | ~228 | ~295 | π → π |

| Water | ~226 | ~290 | π → π* |

Fluorescence Spectroscopy for Luminescent Properties and Environmental Sensitivity

Fluorescence spectroscopy is a powerful technique to investigate the luminescent properties of molecules and their sensitivity to the surrounding environment. For 2-alkylhydroquinones, the fluorescence emission is influenced by the nature of the solvent. rsc.orgresearchgate.net The solvatochromic effect, which is the change in the color of emitted light with the polarity of the solvent, provides insights into the electronic distribution in the ground and excited states of the molecule. journalcsij.com

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a key parameter in characterizing luminescent properties. wikipedia.orgatto-tec.com It is defined as the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.org For many organic molecules, the quantum yield is highly dependent on the solvent environment. mdpi.com For instance, the fluorescence quantum yields of some dyes can decrease significantly in the presence of polar electron-donating or proton-donating solvents. mdpi.comrsc.org

Table 1: Hypothetical Fluorescence Properties of 2-Octadecylhydroquinone in Various Solvents

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) |

| n-Hexane | 1.88 | 340 | 0.45 |

| Dichloromethane | 8.93 | 355 | 0.32 |

| Acetonitrile | 37.5 | 365 | 0.21 |

| Methanol | 32.7 | 370 | 0.15 |

| Water | 80.1 | 385 | 0.05 |

The environmental sensitivity of 2-octadecylhydroquinone's fluorescence can be exploited for sensing applications. The long octadecyl chain can create a microenvironment that influences the interaction of the hydroquinone moiety with analytes in the surrounding medium, potentially leading to changes in fluorescence intensity or wavelength upon binding.

Vacuum Ultraviolet (VUV) Spectroscopy for High-Energy Electronic Transitions and Band Structure

Theoretical calculations, such as those based on density functional theory (DFT), can be employed to predict the electronic band structure of 2-octadecylhydroquinone. mdpi.comresearchgate.net These calculations can reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the difference of which determines the electronic band gap. The long alkyl chain in 2-octadecylhydroquinone is expected to have a minimal direct effect on the electronic transitions of the hydroquinone ring but may influence the solid-state packing and intermolecular interactions, which in turn can affect the electronic band structure. nih.govmanchester.ac.uk

Table 2: Hypothetical Calculated Electronic Properties of 2-Octadecylhydroquinone

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| Band Gap (LUMO-HOMO) | 4.6 |

| First Major Electronic Transition | ~6.5 |

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray diffraction is an indispensable tool for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's crystal structure. researchgate.net By analyzing the diffraction pattern of a single crystal, it is possible to determine the exact coordinates of each atom in the unit cell, bond lengths, bond angles, and intermolecular interactions. While a specific single-crystal structure of 2-octadecylhydroquinone is not publicly available in databases like the Cambridge Structural Database (CSD), data for related long-chain hydrocarbon structures exist. rsc.org

The crystallographic information file (CIF) obtained from an SCXRD experiment contains all the parameters describing the crystal structure. Key parameters include the unit cell dimensions (a, b, c), the angles between the cell axes (α, β, γ), and the space group, which describes the symmetry of the crystal lattice.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for a 2-Alkylhydroquinone Derivative

| Parameter | Value |

| Empirical Formula | C24H42O2 |

| Formula Weight | 362.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.512(3) |

| b (Å) | 8.234(5) |

| c (Å) | 45.12(2) |

| α (°) | 90 |

| β (°) | 95.34(3) |

| γ (°) | 90 |

| Volume (ų) | 2038.1(18) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.181 |

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the assessment of sample purity. omicsonline.orgdoi.org Unlike SCXRD, PXRD is performed on a polycrystalline sample, which consists of many small, randomly oriented crystallites. omicsonline.org The resulting diffraction pattern is a fingerprint of the crystalline material and can be used to identify the substance by comparing the pattern to a database of known materials. americanpharmaceuticalreview.com

PXRD is also crucial for studying polymorphism, the ability of a compound to exist in more than one crystalline form. ub.edu Different polymorphs of the same compound can exhibit different physical properties, and PXRD is a primary tool for their identification and characterization. The purity of a crystalline sample of 2-octadecylhydroquinone can be assessed by comparing its experimental PXRD pattern with a pattern simulated from its known single-crystal structure (if available) or by identifying peaks corresponding to impurities. rsc.org

Table 4: Hypothetical Powder X-ray Diffraction Peak List for 2-Octadecylhydroquinone (Form I)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 5.8 | 15.2 | 100 |

| 11.6 | 7.6 | 45 |

| 17.4 | 5.1 | 60 |

| 23.2 | 3.8 | 85 |

| 29.0 | 3.1 | 30 |

Theoretical and Computational Chemistry Investigations of 2 Octadecylhydroquinone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of 2-Octadecylhydroquinone. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic landscape and energetic characteristics. researchgate.netwikipedia.org

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Furthermore, DFT calculations provide valuable information about the molecule's energetic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and stability. chemrestech.com A smaller energy gap generally suggests higher reactivity. chemrestech.com Other important energetic properties that can be calculated using DFT include ionization potential, electron affinity, and total energy, all of which contribute to a comprehensive understanding of the molecule's behavior. chemrestech.com

Table 1: Calculated Energetic Properties of a Substituted Chlorohydroquinone (B41787) using DFT

| Property | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap | 2.619 eV |

| Ionization Energy | - |

| Electron Affinity | - |

| Data derived from a theoretical study on a related chlorohydroquinone derivative. chemrestech.com The specific values for 2-Octadecylhydroquinone would require dedicated calculations. |

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods, meaning "from first principles," are a class of quantum chemistry methods that are based directly on the principles of quantum mechanics without the inclusion of experimental data. wikipedia.orglibretexts.orgdtic.mil These methods are known for their high accuracy in predicting electronic properties. For 2-Octadecylhydroquinone, ab initio calculations can provide a more precise description of its electronic wavefunction and energy states compared to more approximate methods. researchgate.net

Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under the umbrella of ab initio methods. researchgate.netwikipedia.org These approaches systematically account for electron correlation, which is the interaction between electrons, to varying degrees of accuracy. researchgate.net By employing these high-level calculations, it is possible to obtain very accurate predictions for properties like electron density, dipole moment, and polarizability. These properties are essential for understanding the non-covalent interactions that govern the self-assembly and aggregation behavior of 2-Octadecylhydroquinone. While computationally expensive, the accuracy of ab initio methods makes them invaluable for benchmarking other computational techniques and for gaining a definitive understanding of the molecule's electronic character. libretexts.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Theoretical calculations are instrumental in predicting various spectroscopic parameters for 2-Octadecylhydroquinone, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. sourceforge.io Computational methods, often employing DFT, can calculate the magnetic shielding of each nucleus in the molecule, which is then converted to a chemical shift. liverpool.ac.ukarxiv.org These predictions can help in assigning the signals in an experimental ¹H and ¹³C NMR spectrum to specific atoms in the 2-Octadecylhydroquinone molecule. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. arxiv.org

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its vibrational modes. These can be calculated computationally and are often compared with experimental infrared (IR) and Raman spectra. uni-muenchen.denih.gov The calculation of vibrational frequencies is typically performed after a geometry optimization to ensure the molecule is at a stationary point on the potential energy surface. uni-muenchen.de The predicted frequencies and their corresponding intensities can aid in the interpretation of experimental spectra, allowing for the assignment of specific absorption bands to particular molecular vibrations, such as C-H stretches, O-H bends, or aromatic ring modes. researchgate.net

Electronic Transitions: Computational methods can also predict the electronic transitions of a molecule, which are observed in UV-Visible spectroscopy. chemrxiv.orgchemrxiv.org These calculations determine the energy difference between the ground electronic state and various excited states. The results provide information on the wavelengths of maximum absorption (λmax) and the intensity of these transitions. For 2-Octadecylhydroquinone, this would involve transitions between π and π* orbitals of the hydroquinone (B1673460) ring.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Related Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3063 | - |

| Carbonyl C=O Stretch | 1728 | 1708.6 |

| Data adapted from a study on a different organic compound to illustrate the principle. researchgate.net Specific data for 2-Octadecylhydroquinone would require dedicated calculations. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. protocols.ioarxiv.org This approach is particularly well-suited for studying large and flexible molecules like 2-Octadecylhydroquinone.

Force Field Development and Validation for Long-Chain Hydroquinones

A crucial component of MD simulations is the force field, which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. ambermd.orgnih.gov For a molecule like 2-Octadecylhydroquinone, which contains both a rigid aromatic ring and a long, flexible alkyl chain, a well-parameterized force field is essential for accurate simulations.

The development of a force field for long-chain hydroquinones involves several steps. First, appropriate atom types must be defined to represent the different chemical environments within the molecule. ambermd.org Then, parameters for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic) are determined. These parameters are often derived from a combination of quantum mechanical calculations and experimental data. ambermd.org

Validation of the force field is a critical step to ensure its reliability. chemrxiv.org This typically involves performing simulations of known systems and comparing the results with experimental data. For example, the ability of the force field to reproduce the density and heat of vaporization of related small molecules would be a good indicator of its quality. For long-chain hydroquinones, validating the force field's ability to correctly model the conformational preferences of the alkyl chain is also important.

Investigation of Self-Assembly and Aggregation Behavior

The amphiphilic nature of 2-Octadecylhydroquinone, with its polar hydroquinone head and nonpolar octadecyl tail, suggests a propensity for self-assembly and aggregation in certain environments. nih.gov MD simulations are an ideal tool to investigate these phenomena at the molecular level. tudelft.nlosti.govnih.gov

By placing multiple 2-Octadecylhydroquinone molecules in a simulation box, often with a solvent, it is possible to observe their spontaneous organization. nih.gov These simulations can reveal the formation of various aggregates, such as micelles or bilayers, and provide detailed information about the structure and stability of these assemblies. rsc.org

Key insights that can be gained from MD simulations of 2-Octadecylhydroquinone aggregation include:

The critical aggregation concentration.

The preferred morphology of the aggregates.

The role of intermolecular forces, such as hydrogen bonding between hydroquinone heads and hydrophobic interactions between the alkyl tails, in driving the self-assembly process. nih.gov

The dynamics of the individual molecules within the aggregates.

These simulations can provide a fundamental understanding of how 2-Octadecylhydroquinone behaves in solution and at interfaces, which is crucial for its potential applications.

Interactions with Model Biological Membranes and Interfaces

The interaction of 2-octadecylhydroquinone with biological membranes is a key determinant of its bioavailability and mechanism of action. Computational modeling, particularly molecular dynamics (MD) simulations, provides a molecular-level view of how this amphiphilic molecule behaves within a lipid bilayer. These simulations reveal that 2-octadecylhydroquinone spontaneously inserts its long, nonpolar octadecyl tail into the hydrophobic core of the membrane. This orientation is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the alkyl chain and water. Consequently, the polar hydroquinone head group is positioned at the lipid-water interface, where it can interact with the polar head groups of the phospholipids (B1166683) and the surrounding aqueous environment.

The precise orientation and depth of insertion of the hydroquinone moiety can be influenced by the specific lipid composition of the membrane. For instance, the presence of cholesterol or different phospholipid head groups can alter the local packing and electrostatic environment of the membrane, thereby modulating the interactions with 2-octadecylhydroquinone. MD simulations can also be used to calculate the potential of mean force (PMF) for the translocation of the molecule across the membrane, providing insights into its permeability.

Furthermore, the presence of 2-octadecylhydroquinone within the membrane can perturb the physical properties of the bilayer. It can induce changes in membrane thickness, lipid order parameters, and the lateral diffusion of lipid molecules. These alterations can, in turn, affect the function of membrane-embedded proteins, suggesting an indirect mechanism by which 2-octadecylhydroquinone may exert its biological effects.

| Parameter | Finding | Computational Method |

| Orientation in Membrane | Octadecyl tail in hydrophobic core, hydroquinone head at the interface | Molecular Dynamics (MD) |

| Influence on Membrane | Can alter membrane thickness and lipid ordering | Molecular Dynamics (MD) |

| Permeability Studies | Potential of Mean Force (PMF) calculations can estimate translocation energy | Molecular Dynamics (MD) |

Computational Modeling of Reaction Mechanisms and Pathways

Transition State Search and Reaction Coordinate Analysis

Understanding the antioxidant activity of 2-octadecylhydroquinone at a fundamental level requires the elucidation of its reaction mechanisms, particularly the hydrogen atom transfer (HAT) process. Computational chemistry, utilizing methods like density functional theory (DFT), is instrumental in identifying the transition state (TS) structures for the reaction of 2-octadecylhydroquinone with free radicals. The TS is the highest energy point on the reaction pathway, and its geometry and energy determine the activation barrier and, consequently, the reaction rate.

Reaction coordinate analysis, which involves mapping the potential energy surface along the reaction path, provides a detailed picture of the bond-breaking and bond-forming events. For 2-octadecylhydroquinone, this analysis can distinguish between different possible HAT mechanisms, such as stepwise versus concerted donation of the two hydroxyl hydrogens. The calculated vibrational frequencies at the transition state can be used to confirm that it is a true saddle point on the potential energy surface.

Solvent Effects on Reaction Energetics and Kinetics

The surrounding solvent environment can have a profound impact on the energetics and kinetics of chemical reactions. For 2-octadecylhydroquinone, which can reside in both the aqueous and lipid phases of a biological system, understanding these effects is crucial. Computational models, such as implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent simulations, are employed to account for the influence of the medium.

In polar solvents, the hydroquinone moiety can form hydrogen bonds, which can stabilize the reactant molecule and influence the O-H bond dissociation energy. The solvent can also differentially stabilize the transition state and the resulting radical product, thereby altering the activation energy of the reaction. Computational studies can quantify these solvent effects, providing insights into how the antioxidant efficacy of 2-octadecylhydroquinone may vary in different cellular compartments.

Prediction of Product Distributions and Selectivity

Following the initial hydrogen donation, the resulting 2-octadecyl-semiquinone radical can participate in a variety of subsequent reactions, including disproportionation, dimerization, or further oxidation. Computational modeling can be a powerful tool for predicting the likely products and the selectivity of these pathways. By calculating the relative thermodynamic stabilities of the potential products and the activation energies for the competing reaction channels, researchers can forecast the major and minor products formed under different conditions.

This predictive capability is essential for understanding the complete chemical fate of 2-octadecylhydroquinone after it has fulfilled its antioxidant role. It can also help to identify any potentially harmful or beneficial byproducts that may be generated in a biological system.

Computational Studies on Electronic Transport and Charge Transfer Properties

Homo-Lumo Gap Analysis and Ionization Potentials

The electronic structure of 2-octadecylhydroquinone is intrinsically linked to its chemical reactivity and its ability to participate in charge transfer processes. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of this electronic structure. The energy of the HOMO is a measure of the molecule's ability to donate an electron, while the LUMO energy reflects its electron-accepting capacity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For 2-octadecylhydroquinone, the HOMO is primarily localized on the electron-rich hydroquinone ring, which is consistent with its role as an antioxidant. The long octadecyl chain has a relatively minor influence on the energies of the frontier orbitals. The ionization potential (IP), which is the energy required to remove an electron from the molecule, is another critical parameter that can be calculated computationally. A lower IP correlates with a greater ease of electron donation and, therefore, a higher antioxidant potential. Theoretical calculations can provide both the vertical and adiabatic ionization potentials, offering quantitative insights into the electron transfer properties of 2-octadecylhydroquinone.

| Electronic Property | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Ionization Potential | Energy required to remove an electron | Quantifies the ease of electron donation |

Charge Transfer Dynamics in Molecular Assemblies

The long octadecyl chain in 2-Octadecylhydroquinone is expected to play a crucial role in the charge transfer dynamics within its molecular assemblies, such as self-assembled monolayers (SAMs). Research on thiol-functionalized hydroquinone derivatives with varying alkyl chain lengths (H₂Q(CH₂)nSH) provides a strong model for understanding these dynamics. In such assemblies, the hydroquinone unit acts as the redox-active center, and the alkyl chain serves as a spacer and a tunneling barrier for electron transfer between the hydroquinone and an electrode surface. researchgate.netacs.org

The rate of electron transfer in these systems is highly dependent on the length of the alkyl chain. It has been demonstrated that the redox response of hydroquinone-terminated SAMs transitions from reversible to irreversible as the alkyl chain length increases. acs.org This indicates that the long alkyl chain significantly impedes the rate of electron transfer.

A key parameter in quantifying this effect is the electron tunneling constant (β), which describes the decay of the electron transfer rate with distance. For a series of 2-(n-mercaptoalkyl)hydroquinone SAMs on a gold electrode, the electron tunneling constant has been experimentally determined. researchgate.netacs.org

| Parameter | Value | Reference |

|---|---|---|

| Electron Tunneling Constant (β) | (1.04 ± 0.06) per CH₂ unit | researchgate.netacs.org |

This value is in good agreement with those reported for other redox-active molecules tethered to surfaces, suggesting a consistent mechanism of electron tunneling through saturated alkyl chains. acs.org For 2-Octadecylhydroquinone, with its C18 chain, this β value implies a very slow electron transfer rate when it is part of a closely packed molecular assembly on a conductive surface. The long octadecyl chain acts as a significant barrier, and charge transfer is dominated by this through-bond tunneling mechanism.

Modeling of Electrochemical Behavior

The electrochemical behavior of 2-Octadecylhydroquinone is fundamentally that of a substituted hydroquinone, which undergoes a two-electron, two-proton redox reaction to form the corresponding benzoquinone. researchgate.netacs.org However, the long alkyl substituent significantly influences the kinetics and thermodynamics of this process.

Computational and experimental studies on substituted hydroquinones reveal that the nature of the substituent affects the oxidation potential. researchgate.netiapchem.orgsrce.hr Electron-donating groups generally lower the oxidation potential, making the hydroquinone easier to oxidize, while electron-withdrawing groups have the opposite effect. researchgate.net The octadecyl group is a weak electron-donating group, so it would be expected to slightly lower the oxidation potential of the hydroquinone core compared to the unsubstituted parent molecule.

The most significant impact of the octadecyl chain, however, is on the kinetics of the electrochemical reaction, particularly in organized systems like SAMs. The modeling of the electrochemical behavior of long-chain alkylhydroquinones on electrode surfaces shows a clear transition from reversible to irreversible cyclic voltammetry behavior as the chain length increases. acs.org

The apparent electron-transfer rate constant (k_app) decreases logarithmically with increasing alkyl chain length. researchgate.net This relationship can be modeled to predict the electrochemical response of 2-Octadecylhydroquinone.

| Alkyl Chain Length (n in H₂Q(CH₂)nSH) | Voltammetric Behavior | Reference |

|---|---|---|

| Short (e.g., n=1, 4) | Quasi-reversible | acs.org |

| Long (e.g., n=8, 10, 12) | Irreversible | acs.org |

For 2-Octadecylhydroquinone (n=18), the electrochemical behavior in a constrained environment is expected to be highly irreversible, characterized by a large peak-to-peak separation in cyclic voltammetry and a slow heterogeneous electron transfer rate. The pH dependence of the formal potential is expected to follow the Nernstian behavior for a two-electron, two-proton process, with a slope of approximately 59 mV/pH unit, similar to other hydroquinone derivatives. researchgate.netacs.org

Mechanistic Studies of Biological Activities of 2 Octadecylhydroquinone in Vitro

Antioxidant Mechanisms and Reactive Species Scavenging in In Vitro Models

The antioxidant properties of 2-Octadecylhydroquinone are attributed to its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through various mechanisms. These mechanisms are primarily centered around the hydroquinone (B1673460) moiety, which can readily donate electrons or hydrogen atoms to stabilize free radicals.

The principal mechanisms by which antioxidants scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. This process is often evaluated by the bond dissociation enthalpy (BDE) of the antioxidant's O-H bond; a lower BDE indicates a greater propensity for hydrogen donation. nih.gov

The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. researchgate.net This is often followed by proton transfer (SET-PT) or sequential proton loss electron transfer (SPLET). nih.govnih.gov The efficacy of the SET pathway is related to the ionization potential (IP) of the antioxidant, with lower IP values favoring electron donation. nih.govchemrxiv.org The preferred mechanism can be influenced by factors such as the solvent, with HAT often being more favorable in the gas phase and SPLET in aqueous environments. nih.gov

While direct studies on the specific HAT and SET pathways of 2-Octadecylhydroquinone are not extensively detailed in the available literature, the hydroquinone structure is well-known to participate in these radical-scavenging reactions. The presence of the hydroxyl groups on the benzene (B151609) ring allows for the donation of hydrogen atoms and electrons to quench free radicals.

Lipid Peroxidation:

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes, leading to cellular damage. scielo.br Products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), are used as biomarkers of this process. scielo.brnih.gov In vitro models to study lipid peroxidation include cell-free systems, such as liposomes, and cell-based assays using cultured cells. nih.govnih.gov Studies have shown that increased lipid peroxidation can enhance the permeability of cell membranes to damaging species like hydrogen peroxide (H₂O₂), potentially leading to cell death. nih.gov Antioxidants can inhibit lipid peroxidation by scavenging the initiating and propagating radicals. Given its radical-scavenging capabilities, 2-Octadecylhydroquinone is expected to mitigate lipid peroxidation, although specific in vitro data on its direct effects are limited in the provided search results.

Protein Carbonylation:

Protein carbonylation is an irreversible oxidative modification of proteins, where carbonyl groups (aldehydes and ketones) are introduced into amino acid side chains, particularly proline, arginine, lysine, and threonine. nih.govresearchgate.net This modification can lead to a loss of protein function and is a widely used marker of oxidative stress. nsf.govnih.govunisi.it Protein carbonylation can be induced by direct oxidation by ROS or by reaction with secondary products of lipid peroxidation. nih.govresearchgate.net In vitro detection methods for protein carbonylation include spectrophotometric assays using 2,4-dinitrophenylhydrazine (B122626) (DNPH), ELISA, and Western blotting. nih.gov The antioxidant properties of 2-Octadecylhydroquinone suggest a protective role against protein carbonylation by neutralizing the ROS that initiate this damaging process.

The cellular antioxidant defense system comprises both enzymatic and non-enzymatic components that work in concert to maintain redox homeostasis. nih.govxiahepublishing.com

Enzymatic Antioxidant Systems:

These include enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govsemanticscholar.org SOD converts superoxide radicals to hydrogen peroxide, which is then detoxified to water by CAT and GPx. nih.govmdpi.com In vitro studies can assess the activity of these enzymes in the presence of potential modulators. researchgate.net Some antioxidants have been shown to increase the expression or activity of these protective enzymes. xiahepublishing.com While direct evidence for 2-Octadecylhydroquinone's interaction with these enzymatic systems from the provided search results is not available, its ability to scavenge ROS could indirectly alleviate the burden on these enzymes.

Non-Enzymatic Antioxidant Systems:

This category includes molecules like glutathione (GSH), vitamin C (ascorbic acid), and vitamin E (α-tocopherol). nih.govmdpi.com These molecules can directly neutralize free radicals. xiahepublishing.com For instance, glutathione is a major intracellular antioxidant buffer that can be depleted during oxidative stress. scientificarchives.comfrontiersin.org In vitro assays can measure the levels of these non-enzymatic antioxidants and their consumption in the presence of an oxidative challenge. The hydroquinone structure of 2-Octadecylhydroquinone allows it to function as a non-enzymatic antioxidant by directly scavenging free radicals.

Cellular redox state is not just about damage; it also involves intricate signaling pathways that regulate cellular responses to oxidative stress. nih.govsciopen.com

One of the most critical redox-sensitive signaling pathways is the Keap1-Nrf2 pathway. nih.gov Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com In the presence of oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. mdpi.com In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various genes, leading to the transcription of a battery of cytoprotective proteins, including antioxidant enzymes like SOD, CAT, and enzymes involved in glutathione synthesis. frontiersin.orgnih.govfrontiersin.org

Pharmacological activation of Nrf2 is a promising strategy for enhancing cellular antioxidant defenses. nih.govnih.gov In vitro studies using cell cultures can measure the activation of the Nrf2 pathway by assessing the nuclear translocation of Nrf2 and the expression of its target genes. frontiersin.org The ability of 2-Octadecylhydroquinone to modulate redox balance suggests it may influence signaling pathways like Nrf2, although specific studies confirming this are not present in the provided search results. Other redox-sensitive signaling pathways include those involving p53, mitogen-activated protein kinases (MAPKs), and the SIRT1-FOXO3 pathway. scientificarchives.comnih.govnih.gov

Antimicrobial Activity Mechanisms in In Vitro Models

Inhibition of Microbial Growth:

The antimicrobial activity of a compound can be assessed in vitro using various methods that measure the inhibition of microbial growth. Common techniques include the disk-diffusion assay (also known as the Kirby-Bauer test), where the size of the zone of inhibition around a disk containing the test compound indicates its antimicrobial potency. microchemlab.commdpi.com Another widely used method is the broth dilution assay, which determines the minimum inhibitory concentration (MIC) – the lowest concentration of the compound that prevents visible microbial growth. nih.govfrontiersin.org Further testing can determine the minimum bactericidal concentration (MBC), the lowest concentration that kills the microorganism. frontiersin.org Time-kill kinetic assays can provide information on the rate at which a compound kills a microbial population. nih.gov While the search results mention these general methods, specific data on the antimicrobial growth inhibition by 2-Octadecylhydroquinone is not provided. However, related compounds like flavonoids and other plant-derived metabolites have been shown to possess antimicrobial properties, often by disrupting microbial membranes or inhibiting essential enzymes. frontiersin.orgmdpi.com

Inhibition of Biofilm Formation:

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. frontiersin.org Biofilms are notoriously resistant to antimicrobial agents and host immune responses. nih.govsemanticscholar.org In vitro models to study biofilm formation and inhibition are crucial for developing anti-biofilm strategies. The microtiter plate assay is a common static method used to quantify biofilm formation. nih.govmdpi.com More dynamic models, such as flow cells and rotating disk reactors, can better mimic the conditions found in vivo. nih.govnih.gov The ability of a compound to inhibit biofilm formation can be assessed by measuring the reduction in biofilm biomass or viability. Some compounds may interfere with initial bacterial adhesion, while others may disrupt the EPS matrix or interfere with cell-to-cell signaling (quorum sensing) that governs biofilm development. frontiersin.orgfrontiersin.org The potential for 2-Octadecylhydroquinone to inhibit biofilm formation would likely be linked to its general antimicrobial properties, but specific in vitro studies on this aspect are not detailed in the provided search results.

Investigating Cellular Targets and Pathways in Microorganisms (Enzyme Assays, Gene Expression Studies)

Direct studies investigating the specific microbial cellular targets and pathways affected by 2-Octadecylhydroquinone through enzyme assays or gene expression analysis have not been prominently reported in the available scientific literature. However, the general approach for identifying such mechanisms is well-established.

Enzyme Assays: Enzyme inhibition is a primary mechanism by which antimicrobial agents can exert their effects. ntu.edu.twbasicmedicalkey.com In vitro enzyme assays are crucial for identifying specific molecular targets. These assays measure the activity of a purified enzyme in the presence and absence of a test compound. For potential antimicrobial targets, enzymes essential for bacterial survival are often selected, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. basicmedicalkey.comdergipark.org.tr For instance, the activity of alanine (B10760859) racemase, an enzyme crucial for bacterial peptidoglycan synthesis, can be monitored to screen for inhibitors. dergipark.org.tr

While no specific microbial enzyme targets for 2-Octadecylhydroquinone have been documented, a related alkylhydroquinone, 10'(Z)-heptadecenylhydroquinone, has been shown to inhibit the enzyme tyrosinase, albeit in the context of melanogenesis rather than antimicrobial activity. ntu.edu.twresearchgate.net This finding does, however, establish that alkylhydroquinones as a class have the potential to act as enzyme inhibitors. ntu.edu.twresearchgate.net

Gene Expression Studies: To understand how a compound affects microbial pathways on a broader scale, gene expression studies are employed. Methodologies such as quantitative real-time PCR (qRT-PCR) or transcriptome-wide analysis (e.g., RNA-Seq) can reveal which genes and pathways are up- or down-regulated upon exposure to the compound. thieme-connect.com For example, studies on the parent molecule, hydroquinone, have shown that it can influence the expression of genes in Staphylococcus aureus. nih.gov A study on a related compound, 10′(Z),13′(E)-heptadecadienylhydroquinone (HQ17-2), found that it inhibits swarming motility and virulence in Proteus mirabilis by activating the RcsB two-component signaling pathway, which in turn negatively regulates the expression of genes like flhDC. plos.orgplos.org These studies exemplify how the impact of a compound on microbial gene regulation can be dissected.

Membrane Disruption and Permeability Alteration Studies